3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole
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Overview
Description
3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The unique structure of this compound, featuring bromine, chlorine, and trifluoromethoxy substituents, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole typically involves multi-step organic reactions
Indole Core Formation: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Halogenation: The introduction of bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the indole nitrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the halogen substituents, converting them to their corresponding hydrogen derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, allowing for the introduction of various functional groups. Reagents such as sodium methoxide (NaOCH3) can be employed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized indoles.
Scientific Research Applications
3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-chloro-1H-indole: Lacks the trifluoromethoxy group, which may affect its reactivity and biological activity.
5-chloro-7-(trifluoromethoxy)-1H-indole: Lacks the bromine atom, potentially altering its chemical properties.
3-bromo-7-(trifluoromethoxy)-1H-indole: Lacks the chlorine atom, which may influence its interactions with biological targets.
Uniqueness
3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole is unique due to the presence of all three substituents (bromine, chlorine, and trifluoromethoxy), which confer distinct chemical and biological properties. These substituents can significantly impact the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
2825012-77-7 |
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Molecular Formula |
C9H4BrClF3NO |
Molecular Weight |
314.48 g/mol |
IUPAC Name |
3-bromo-5-chloro-7-(trifluoromethoxy)-1H-indole |
InChI |
InChI=1S/C9H4BrClF3NO/c10-6-3-15-8-5(6)1-4(11)2-7(8)16-9(12,13)14/h1-3,15H |
InChI Key |
PIIBMOKLXLMSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)Br)OC(F)(F)F)Cl |
Origin of Product |
United States |
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